Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate
Description
Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate is a norbornene-derived compound featuring a bicyclic framework with an amino group at the 3-position and a methyl ester at the 2-position. Its hydrochloride salt (CAS 1379290-58-0) is a white to beige crystalline solid with a melting point of 129–132°C, soluble in water and ethanol . The compound is synthesized via stereoselective alkylation or esterification reactions, often employing catalysts like (S,S)-4a or Schotten–Baumann conditions . Its structural rigidity and functional groups make it valuable in asymmetric catalysis, polymer chemistry, and pharmaceutical intermediates .
Properties
IUPAC Name |
methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-12-9(11)7-5-2-3-6(4-5)8(7)10/h2-3,5-8H,4,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBJMTQAACXLEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CC(C1N)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (1R,2R,4R)-ethyl 2-nitrobicyclo[2.2.1]hept-5-ene-2-carboxylate (4); (1R,2S,4R)-ethyl 2-nitrobicyclo[2.2.1]hept-5-ene-2-carboxylate (5)
To create (1R,2R,4R)-ethyl 2-nitrobicyclo[2.2.1]hept-5-ene-2-carboxylate and (1R,2S,4R)-ethyl 2-nitrobicyclo[2.2.1]hept-5-ene-2-carboxylate, ethyl 2-nitroacetate in tetrahydrofuran (0.1 M) is combined with freshly distilled cyclopentadiene (5 eq.), formaldehyde (5 eq.) and acetic acid (5 eq.). The reaction mixture is kept at 50 °C until completion (12 hours, monitored by TLC using ethyl acetate: n-hexane, 1:4, and detected by Pancaldi reagent: (NH4)6MoO4, Ce(SO4)2, H2SO4, H2O). The solvent is then evaporated, and the crude product is processed further.
The reaction yields 88% of the desired product.
Preparation of Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate
The compound Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate is also known under other names such as Ethyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate.
General Procedures
To ensure optimal results, all reactions are carried out with magnetic stirring in oven-dried glassware. For purification of products, column chromatography is performed using Kieselgel 60 (0.063–0.200 mm 70–230 mesh ASTM). Thin layer chromatography is conducted on silica-coated aluminum backing plates 60A F254, with visualization under a UV lamp (254 nm) and detection using sulphuric acid and vanillin. Microwave-promoted reactions are performed in sealed reaction vials (10 mL) within a microwave chamber (CEM, Discover, SP). High-speed ball milling measurements are conducted using a Retsch 400 Mixer Mill with 10 mL agate jars and 5 mm agate balls (Retsch GmbH Germany). Solvents such as ethyl acetate, n-hexane, chloroform, acetone, ethanol, and diethyl ether are of the highest analytical grade and are purchased from Molar Chemicals Kft. HPLC-grade i-PrOH, n-hexane, and tetrahydrofuran are obtained from VWR Chemicals. N,N’-Diisopropylcarbodiimide is purchased from Alfa Aesar, while Boc2O is from Reanal Zrt. Other reagents like 1-Hydroxybenzotriazole hydrate, (+)-O,O’-dibenzoiltartaric acid, O,O’-di-p-toluoyltartaric acid, (S)-(+)-1-(2-naphthyl)ethylamine, and (S)-(–)-1-(1-naphthyl)ethylamine are sourced from Sigma Aldrich. 2-Methyl-2-butanol, (R)-(+)-1-(2-naphthyl)ethylamine and (R)-(+)-1-(1-naphthyl)ethylamine are bought from TCI. (S)-(–)-α-Methylbenzyl isocyanate is purchased from Acros Organics, and isatin and LiOH are obtained from Fluka Chemie GmbH. Anhydrous sodium sulfate, used as a drying agent, is purchased from Sigma Aldrich.
Samples for HPLC analysis are prepared by removing the solvent under vacuum, adding 1 mL of the HPLC eluent (n-hexane/i-PrOH 80:20), and sonicating the mixture for 5 minutes in an ultrasonic bath. After homogenization, the samples are filtered with PTFE 0.45 μm filter and injected into the HPLC. HPLC measurements are performed using a JASCO HPLC system. The ee values are determined using a Chiralpak IA column with a mixture of n-hexane and IPA (80:20) as the eluent at a flow rate of 0.5 mL/min.
FT-IR spectra of the compounds are acquired using a Fourier-transform infrared spectrometer (Thermo Nicolet AVATAR 330, USA) with the GRAMS/AI ver. 7 program. Samples are crushed with 150 mg dry KBr and made into pastilles, which are scanned 128 times in the wavenumber range 4000–400 cm–1 at a resolution of 4 cm–1.
1H NMR spectra are recorded at 500.20 MHz, and 13C NMR spectra are measured at 125.62 MHz in CDCl3 or DMSO-d6 at ambient temperature, using a Bruker AV NEO Ascend 500 spectrometer with a Double Resonance Broad Band Probe. Chemical shifts are provided in δ (ppm) relative to tetramethylsilane as an internal standard.
HRMS flow injection analysis is conducted using a Thermo Scientific Q Exactive Plus hybrid quadrupole-Orbitrap mass spectrometer coupled to a Waters Acquity I-Class UPLC™.
Optical rotations are measured with a JASCO P-2000 Polarimeter, and melting points are determined using a Hinotex-X4 micro melting point apparatus.
Physical and Chemical Properties of Methyl 5-chloropyrazine-2-carboxylate
| Property | Value |
|---|---|
| Melting Point | 89-90 °C |
| Boiling Point | 242.8±35.0 °C (Predicted) |
| Density | 1.372±0.06 g/cm3 (Predicted) |
| pKa | -4.54±0.10 (Predicted) |
| Flash Point | 117.146°C |
| Vapor Presure | 0.018mmHg at 25°C |
| Refractive Index | 1.525 |
| Storage Condition | Keep in dark place, Sealed in dry, Room Temperature |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (MCPBA) and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as nitro derivatives from oxidation and alcohols from reduction .
Scientific Research Applications
Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with various molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
Methyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate (CAS 17660-75-2)
- Substituents: Methyl group at the 3-position instead of amino.
- Properties: Higher lipophilicity due to the non-polar methyl group. Lower solubility in polar solvents compared to the amino derivative.
- Applications : Used in material science for copolymer synthesis .
Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride (CAS 95630-74-3)
- Substituents : Ethyl ester instead of methyl.
- Molecular weight: 217.69 vs. 181.24 for the methyl variant .
- Synthesis: Similar routes but with ethyl chloroformate or ethanol-based reagents .
Ethyl 3-acetylaminobicyclo[2.2.2]oct-5-ene-2-carboxylate (Compound 11)
- Structural Differences: Bicyclo[2.2.2]octene framework (vs. [2.2.1]), acetylated amino group.
- Properties : Reduced ring strain compared to [2.2.1], leading to lower reactivity in Diels–Alder reactions. Acetylation improves stability but reduces hydrogen-bonding capacity .
Methyl (1R,2S,3S,4S)-3-isopropylbicyclo[2.2.1]hept-5-ene-2-carboxylate (3r)
- Substituents : Branched isopropyl group at the 3-position.
- Stereoselectivity : Synthesized with 97:3 diastereomeric ratio using (S,S)-4a catalyst. Higher steric bulk influences enantioselectivity in catalytic applications .
Physicochemical Properties
| Compound | Molecular Weight | Melting Point (°C) | Solubility | Key Functional Groups |
|---|---|---|---|---|
| Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate HCl | 217.69 | 129–132 | Water, ethanol | Amino, methyl ester |
| Methyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate | 166.22 | Not reported | Organic solvents | Methyl, methyl ester |
| Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate HCl | 217.69 | Similar to methyl | Water, ethanol | Amino, ethyl ester |
| Methyl 2-nitro-3-(4-nitrophenyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylate | 318.28 | 108–110 | Chlorinated solvents | Nitro, methyl ester |
Biological Activity
Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features, including an amino group and an ester functional group. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications in drug development.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 167.21 g/mol . The bicyclo[2.2.1]heptane core structure, combined with the amino and carboxylate functionalities, allows for significant reactivity and interaction with biological systems.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, particularly enzymes and receptors. The amino group facilitates hydrogen bonding, which can enhance binding affinity to active sites on proteins, potentially leading to inhibition or modulation of their activity.
Interaction with L-Type Amino Acid Transporters
Recent studies have investigated the role of L-type amino acid transporter 1 (LAT1) in the transport of amino acids across the blood-brain barrier (BBB). LAT1 has been identified as a target for delivering drugs into the brain, especially in cancer therapy where it is upregulated in tumor cells . The ability of this compound to mimic amino acids may allow it to be utilized as a prodrug that can be effectively transported into cells via LAT1.
Case Studies and Experimental Data
Several studies have assessed the biological activity of compounds related to this compound. For instance, research has shown that compounds with similar structural motifs exhibit varying degrees of inhibition against certain enzymes:
| Compound | IC50 (μM) | Biological Target |
|---|---|---|
| This compound | TBD | LAT1 |
| Related Amines | TBD | Various Enzymes |
| Other Bicyclic Compounds | TBD | Enzyme Inhibition Studies |
Note: TBD indicates that specific IC50 values are yet to be determined or reported.
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. Its versatility as a building block in organic synthesis makes it valuable for developing complex molecules, particularly in pharmaceuticals and agrochemicals.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate, and how can purity be ensured?
- Methodology : The compound is typically synthesized via Diels-Alder reactions using cyclopentadiene and maleic anhydride derivatives. For example, analogous bicyclic esters (e.g., ethyl 7-oxabicyclo derivatives) are prepared under controlled thermal conditions (125°C in toluene) and purified via semi-preparative HPLC . Purity (>98%) is confirmed by argentometry and IR spectroscopy .
Q. How can stereochemical assignments for the bicyclic core and amino/ester substituents be validated?
- Methodology : X-ray crystallography is the gold standard for stereochemical confirmation. For rapid analysis, H NMR coupling constants and NOE experiments differentiate endo vs. exo configurations. Computational studies (e.g., B3LYP/6-31G(d)) predict regioselectivity in Diels-Alder adducts, which can be cross-validated with experimental data .
Q. What are the key physical properties (e.g., solubility, melting point) critical for experimental handling?
- Data : The hydrochloride salt of the ethyl analog has a melting point of 129–132°C and is soluble in water/ethanol . For the methyl variant, similar solubility in polar aprotic solvents (e.g., THF) is expected, with adjustments based on steric effects from the bicyclic core .
Advanced Research Questions
Q. How do steric and electronic effects of the bicyclic scaffold influence reaction pathways in catalytic transformations?
- Analysis : The bicyclo[2.2.1]heptene core imposes significant steric hindrance, directing regioselectivity in substitutions. For example, tert-butyl esters (e.g., tert-butyl bicyclo derivatives) resist nucleophilic attack compared to methyl/ethyl analogs, favoring oxidation or reduction pathways . Computational modeling (e.g., DFT) quantifies transition-state energies for such reactions .
Q. What strategies resolve contradictions in spectral data (e.g., IR vs. NMR) for structural elucidation?
- Case Study : Discrepancies in nitro-substituted analogs (e.g., 3-(3-nitrophenyl) derivatives) are resolved by combining C NMR, high-resolution mass spectrometry, and X-ray data. IR bands for carbonyl groups (1705 cm) and NH stretches must align with computational predictions .
Q. How can this compound serve as a chiral building block in asymmetric synthesis?
- Applications : The rigid bicyclic structure and amino/ester functional groups enable enantioselective catalysis. For example, acetamido derivatives (e.g., rac-methyl 2-acetamidobicyclo compounds) are used in peptide mimetics, with enantiomeric excess monitored via chiral HPLC .
Q. What are the mechanistic insights into its participation in hetero-Diels-Alder reactions?
- Mechanistic Study : B3LYP/6-31G(d) simulations reveal that methyl 3-amino derivatives undergo two-stage heterodiene Diels-Alder reactions, forming intermediates like 4-aza-2-(4-nitrophenyl)-5-oxybicyclo adducts before sigmatropic rearrangements . Kinetic studies under varying temperatures (80–150°C) optimize yields of endo vs. exo products .
Methodological Considerations
Q. How to optimize purification techniques for lab-scale vs. industrial-scale synthesis?
- Guidelines : Lab-scale purification uses silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization. For scalability, continuous flow reactors improve efficiency, reducing solvent waste .
Q. What safety protocols are critical given the compound’s reactivity?
- Safety : Avoid open flames (decomposition releases CO/CO) and incompatible oxidizers. Use explosion-proof equipment and chemical-resistant gloves. Storage recommendations include inert atmospheres and desiccants .
Contradictions and Resolutions
- Stereochemical Ambiguities : Conflicting reports on endo vs. exo configurations in early studies are resolved by crystallography and advanced NMR techniques .
- Reactivity Variability : Substituent effects (e.g., tert-butyl vs. methyl esters) require tailored reaction conditions, validated via comparative kinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
